3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid
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Overview
Description
3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a piperazine ring and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Attachment of the Piperazine Ring to the Benzoic Acid Core: This step involves the nucleophilic substitution reaction where the piperazine ring is attached to the benzoic acid core.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the benzoic acid core, potentially converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the benzoic acid core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products may include N-oxides or sulfoxides.
Reduction: Products may include benzyl alcohol derivatives.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, while the methylsulfonyl group can influence the compound’s solubility and reactivity. The benzoic acid core may participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
4-(Methylsulfonyl)benzoic acid: Lacks the piperazine ring, making it less versatile in biological interactions.
3-(4-Methyl-1-piperazinyl)benzoic acid: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
Uniqueness: 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is unique due to the combination of the piperazine ring and the methylsulfonyl group, which provides a balance of reactivity and solubility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)11-9-10(13(16)17)3-4-12(11)20(2,18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBSTYAURPPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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